molecular formula C15H21BN2O2 B1473815 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole CAS No. 1416553-63-3

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Cat. No. B1473815
M. Wt: 272.15 g/mol
InChI Key: KWZSNJIQONKKGV-UHFFFAOYSA-N
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Description

“1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole” is a complex organic compound. It contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings. This core is substituted at the 5-position with a 1,3,2-dioxaborolane ring, which is further substituted with four methyl groups . The benzimidazole core is also substituted at the 1-position with an ethyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole core, a 1,3,2-dioxaborolane ring, and an ethyl group. The benzimidazole core is a planar, aromatic system, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzimidazole and 1,3,2-dioxaborolane moieties. The boron atom in the 1,3,2-dioxaborolane ring could potentially undergo reactions with Lewis bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of the benzimidazole core could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and DFT Studies: A related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, demonstrates the potential of such compounds in chemical synthesis, with its structure confirmed through various spectroscopic methods and Density Functional Theory (DFT) studies (Liao, Liu, Wang, & Zhou, 2022).

Application in Organic Synthesis

  • Microwave-Assisted Synthesis: N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles can be synthesized using microwave-assisted techniques, which is efficient for producing a variety of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).

Corrosion Inhibition

  • Corrosion Inhibition Properties: Derivatives of 1H-benzo[d]imidazole, like 1,3,4-oxadiazole derivatives, have been studied for their corrosion inhibition capabilities for mild steel in sulphuric acid, suggesting potential applications in material protection and maintenance (Ammal, Prajila, & Joseph, 2018).

Biological Activity Studies

  • Antibacterial and Antifungal Activities: Novel benzimidazole–oxadiazole hybrid molecules, closely related to the structure , have shown promising antimicrobial and antitubercular activities, underscoring the potential biomedical applications of such compounds (Shruthi et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, given the presence of the reactive boron atom in the 1,3,2-dioxaborolane ring .

properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-6-18-10-17-12-9-11(7-8-13(12)18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZSNJIQONKKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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